3-Methyl-1,3-oxazinane-2-thione
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Overview
Description
3-Methyl-1,3-oxazinane-2-thione is a heterocyclic organic compound containing both oxygen and nitrogen atoms within a six-membered ring structure. This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,3-oxazinane-2-thione can be achieved through several methods. One common approach involves the reaction of 2-carbonyl-substituted 2H-azirines with diazocarbonyl compounds in the presence of Rh(II) catalysts.
Another method involves the intramolecular cyclization of amino acid-derived diazoketones using silica-supported HClO4 as a catalyst. This reaction proceeds under mild conditions and yields the desired oxazinane-2-thione in good yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-friendly catalysts and solvents is often preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,3-oxazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazinane-2,5-diones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxazinane-2,5-diones.
Reduction: Thiol derivatives.
Substitution: Various substituted oxazinane derivatives.
Scientific Research Applications
3-Methyl-1,3-oxazinane-2-thione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-1,3-oxazinane-2-thione involves its interaction with specific molecular targets and pathways. For example, in asymmetric aldol reactions, the compound acts as a scaffold, facilitating the formation of carbon-carbon bonds through its interaction with catalysts and substrates . The thione group plays a crucial role in stabilizing reaction intermediates and enhancing reaction selectivity .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,3-oxazinane-2-thione: A related compound with similar structural features but different reactivity and applications.
N-Methyl-1,3-oxazinane: Another similar compound used in the synthesis of various heterocyclic derivatives.
Uniqueness
3-Methyl-1,3-oxazinane-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
85556-67-8 |
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Molecular Formula |
C5H9NOS |
Molecular Weight |
131.20 g/mol |
IUPAC Name |
3-methyl-1,3-oxazinane-2-thione |
InChI |
InChI=1S/C5H9NOS/c1-6-3-2-4-7-5(6)8/h2-4H2,1H3 |
InChI Key |
NKORZIGMDLMLOC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCOC1=S |
Origin of Product |
United States |
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